Benzyl 3,3-difluoro-5-hydroxypiperidine-1-carboxylate
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Overview
Description
Benzyl 3,3-difluoro-5-hydroxypiperidine-1-carboxylate is a chemical compound with the molecular formula C14H17F2NO3 It is a derivative of piperidine, a six-membered heterocyclic amine, and features both fluorine and hydroxyl functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Benzyl 3,3-difluoro-5-hydroxypiperidine-1-carboxylate typically involves the following steps:
Starting Material: The synthesis begins with the preparation of 3,3-difluoropiperidine.
Hydroxylation: The 3,3-difluoropiperidine is then hydroxylated to introduce the hydroxyl group at the 5-position.
Carboxylation: The hydroxylated intermediate is subsequently carboxylated to form the piperidine-1-carboxylate.
Benzylation: Finally, the benzyl group is introduced to complete the synthesis of this compound.
Industrial Production Methods: Industrial production methods for this compound may involve optimized reaction conditions, such as the use of specific catalysts, solvents, and temperature control to maximize yield and purity. The exact conditions can vary depending on the scale and desired efficiency of the production process.
Types of Reactions:
Oxidation: The hydroxyl group in this compound can undergo oxidation to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to remove the hydroxyl group or to convert the carboxylate group to an alcohol.
Substitution: The fluorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products:
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols or removal of functional groups.
Substitution: Introduction of new functional groups in place of fluorine atoms.
Scientific Research Applications
Benzyl 3,3-difluoro-5-hydroxypiperidine-1-carboxylate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme interactions and metabolic pathways.
Industry: Utilized in the production of pharmaceuticals and fine chemicals.
Mechanism of Action
The mechanism of action of Benzyl 3,3-difluoro-5-hydroxypiperidine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atoms can enhance the compound’s binding affinity and stability, while the hydroxyl and carboxylate groups can participate in hydrogen bonding and electrostatic interactions. These interactions can modulate the activity of the target molecules and influence biological pathways.
Comparison with Similar Compounds
- Benzyl 3,3-difluoro-5-(hydroxymethyl)piperidine-1-carboxylate
- Benzyl 3,3-difluoro-4-hydroxypiperidine-1-carboxylate
Comparison:
- Structural Differences: The position and nature of the hydroxyl group can vary, leading to differences in chemical reactivity and biological activity.
- Unique Features: Benzyl 3,3-difluoro-5-hydroxypiperidine-1-carboxylate is unique due to its specific substitution pattern, which can result in distinct interactions with molecular targets and unique applications in research and industry.
Properties
IUPAC Name |
benzyl 3,3-difluoro-5-hydroxypiperidine-1-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15F2NO3/c14-13(15)6-11(17)7-16(9-13)12(18)19-8-10-4-2-1-3-5-10/h1-5,11,17H,6-9H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LNAWGVZJAMDODE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN(CC1(F)F)C(=O)OCC2=CC=CC=C2)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15F2NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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